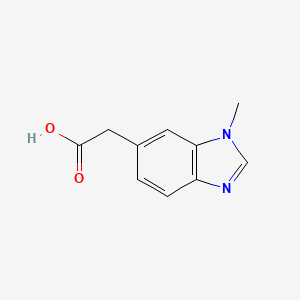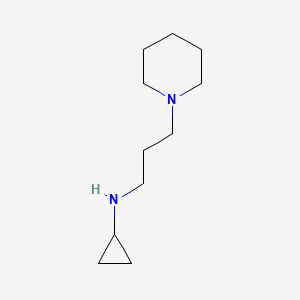
2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the acetic acid moiety, converting it to alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed:
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Alcohol or aldehyde derivatives of the acetic acid moiety.
Substitution Products: Various substituted benzimidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 2-(1H-benzimidazol-1-yl)acetic acid
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- Telmisartan
Comparison:
- 2-(1H-benzimidazol-1-yl)acetic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Contains a sulfanyl group, which can impart different chemical properties and potential applications.
- Telmisartan: A more complex molecule with additional functional groups, used as an antihypertensive agent.
The uniqueness of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid lies in its specific structure, which allows for unique interactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-(3-methylbenzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
UYBNZEPYQJQLDD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)



![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)


![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)

![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)

![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)

